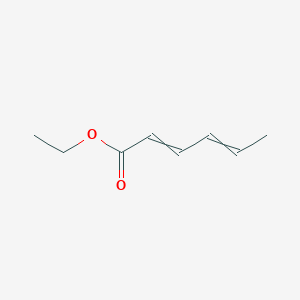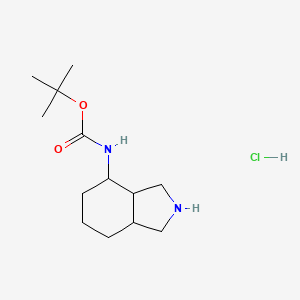![molecular formula C20H24N2O3 B12449619 N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12449619.png)
N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural properties, which make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
The preparation of 4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE involves several synthetic routes and reaction conditions. One method includes reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound . This method is efficient, avoids the use of toxic reagents, and produces high-purity products with a total yield of over 79% .
Analyse Des Réactions Chimiques
4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a ligand for modulating gene expression via receptor complexes . Additionally, it is used in material science for developing new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptor complexes, modulating the expression of exogenous genes . This interaction can lead to various biological effects, including changes in gene expression and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE can be compared with similar compounds such as 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide and 2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 4-ISOPROPOXY-N-[3-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE lies in its specific amido and isopropoxy groups, which confer distinct reactivity and bioactivity compared to its analogs.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[3-(2-methylpropanoylamino)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-13(2)19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
ZMGDNKDVMKVHSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B12449548.png)
![4-(4-methylpiperazin-1-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B12449551.png)
![2-Methyl-5-[4-(phenylamino)phthalazin-1-yl]benzenesulfonamide](/img/structure/B12449558.png)

![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
methanone](/img/structure/B12449592.png)
![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
![7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449602.png)

![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
